molecular formula C18H21N5O B12895834 Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl- CAS No. 787590-65-2

Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-

Cat. No.: B12895834
CAS No.: 787590-65-2
M. Wt: 323.4 g/mol
InChI Key: ZNGHTGHBYQTJOD-UHFFFAOYSA-N
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Description

N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrazine derivatives, such as N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine and N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine . These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and therapeutic potential.

Properties

CAS No.

787590-65-2

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C18H21N5O/c1-2-4-15(5-3-1)16-14-21-18-17(20-7-9-23(16)18)19-6-8-22-10-12-24-13-11-22/h1-5,7,9,14H,6,8,10-13H2,(H,19,20)

InChI Key

ZNGHTGHBYQTJOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC=CN3C2=NC=C3C4=CC=CC=C4

Origin of Product

United States

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